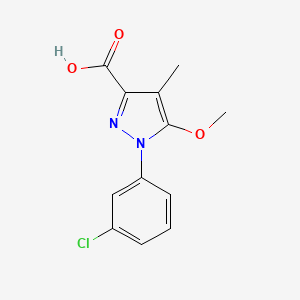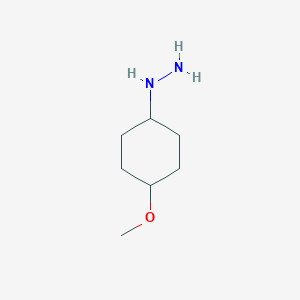
Hydrazine, (4-methoxycyclohexyl)-
Descripción general
Descripción
Hydrazine, (4-methoxycyclohexyl)-, also known as (4-Methoxycyclohexyl)hydrazine, is a chemical compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with various aldehydes or ketones. For (4-Methoxycyclohexyl)hydrazine, the preparation method involves the reaction of 4-methoxycyclohexanone with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods for hydrazine derivatives often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired product’s purity .
Análisis De Reacciones Químicas
Hydrazine, (4-methoxycyclohexyl)-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydrazine derivatives and substituted products .
Aplicaciones Científicas De Investigación
Hydrazine, (4-methoxycyclohexyl)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications of hydrazine derivatives often involves this compound as a model compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazine, (4-methoxycyclohexyl)-, involves its interaction with various molecular targets and pathways. In organic chemistry, it acts as a nucleophile, participating in nucleophilic addition reactions with carbonyl compounds to form hydrazones . The formation of hydrazones involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfers and the elimination of water . This mechanism is similar to that of other hydrazine derivatives and is a key step in many synthetic processes .
Comparación Con Compuestos Similares
Hydrazine, (4-methoxycyclohexyl)-, can be compared to other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of various pharmaceuticals and as a reagent in organic chemistry.
Dimethylhydrazine: Employed as a rocket propellant and in the synthesis of other chemicals.
Isoniazid: A well-known anti-tuberculosis drug that contains a hydrazine functional group.
The uniqueness of (4-Methoxycyclohexyl)hydrazine lies in its specific structure, which includes a methoxy group attached to a cyclohexyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
Propiedades
IUPAC Name |
(4-methoxycyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-4-2-6(9-8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMTYVBDPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)
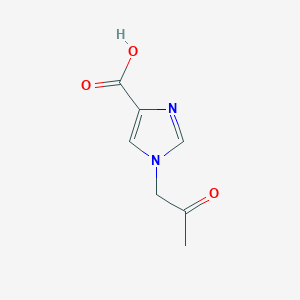

![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)
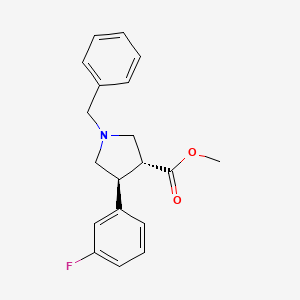
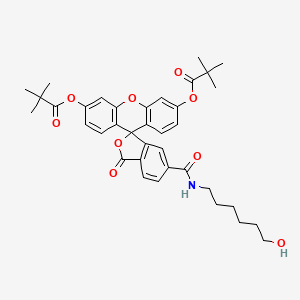

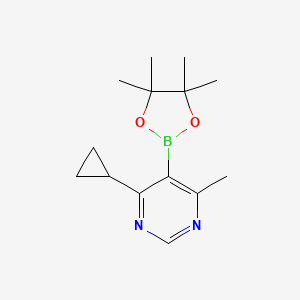
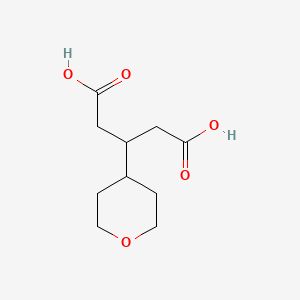
![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)

